molecular formula C22H21FN2OS B2821383 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 955230-98-5

3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2821383
CAS No.: 955230-98-5
M. Wt: 380.48
InChI Key: LKSQKPDNXJAKQB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-fluoro-substituted benzene ring linked via an amide bond to a secondary amine-containing side chain. The side chain incorporates a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety and a thiophen-3-yl group. Structural analogs of this compound are prevalent in agrochemical and pharmaceutical research, particularly as fungicides or enzyme modulators .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-20-7-3-6-17(12-20)22(26)24-13-21(19-9-11-27-15-19)25-10-8-16-4-1-2-5-18(16)14-25/h1-7,9,11-12,15,21H,8,10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSQKPDNXJAKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring is constructed through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Attachment of the Fluorobenzamide Group: The final step involves the formation of the amide bond between the isoquinoline-thiophene intermediate and 3-fluorobenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine

    Biological Probes: Use as a fluorescent probe or in imaging studies.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Primary Use/Activity Reference
3-fluoro-N-[2-(THIQ-2-yl)-2-(thiophen-3-yl)ethyl]benzamide Benzamide 3-Fluoro, THIQ, thiophen-3-yl Not explicitly provided Undisclosed (Research use) N/A
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) Benzamide 3-Isopropoxy, 2-CF3 323.3 Fungicide
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) Benzamide 2-Methyl, 3-isopropoxy 269.3 Fungicide
rac-tert-butyl N-(2-{[(1R,2S,3R,4R)-4-(3-fluorophenoxy)-3-hydroxy-2-(THIQ-2-yl)cyclopentyl]carbamoyl}ethyl)carbamate Cyclopentane THIQ, 3-fluorophenoxy, hydroxy, carbamate 513.61 Undisclosed (Building block)
N-(2-methylquinolin-4-yl)-N'-[2-(THIQ-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide Ethanediamide THIQ, thiophen-3-yl, 2-methylquinolin-4-yl Not provided Research chemical
Key Observations:
  • Fluorine vs. Trifluoromethyl Groups : The target compound’s 3-fluoro substitution contrasts with flutolanil’s 2-trifluoromethyl group. Fluorine’s smaller size and electronegativity may reduce steric hindrance while enhancing metabolic stability compared to bulkier CF3 groups .
  • THIQ vs. Cyclopentane or Quinoline Moieties: The THIQ ring in the target compound is shared with the cyclopentane-linked analog in , but the latter’s additional 3-fluorophenoxy and hydroxy groups suggest divergent solubility and hydrogen-bonding capabilities .
  • Thiophene vs. Isopropoxy Substituents : The thiophen-3-yl group in the target compound introduces sulfur-based π-π interactions, whereas flutolanil and mepronil’s isopropoxy groups likely enhance hydrophobicity and membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine substitution often reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs like mepronil .
  • Synthetic Accessibility : The THIQ-thiophene ethyl side chain in the target compound requires multi-step synthesis, similar to the cyclopentane-THIQ analog in , which involves stereoselective cyclization .

Biological Activity

3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a tetrahydroisoquinoline core and thiophene moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H22FN3O\text{C}_{23}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

Key Structural Features:

  • Tetrahydroisoquinoline Core: This bicyclic structure is known for its diverse biological activities.
  • Fluorine Substitution: The presence of fluorine can significantly alter the compound's pharmacokinetic properties.
  • Thiophene Moiety: This feature may contribute to the compound's interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Receptor Binding: The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition: Potential inhibition of enzymes related to metabolic pathways has been observed in related compounds.
  • Antioxidant Activity: Some derivatives demonstrate antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Here are some notable findings:

Activity Type Description References
Antidepressant EffectsSimilar compounds have shown potential as antidepressants by modulating serotonin and dopamine levels.
Anticancer PropertiesSome derivatives exhibit cytotoxic effects against cancer cell lines through apoptosis induction.
Neuroprotective EffectsResearch suggests neuroprotective properties that may benefit neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antidepressant Activity Study:
    • A study evaluated the effects of tetrahydroisoquinoline derivatives on depression models in rodents. The results indicated significant improvements in behavioral tests after administration of these compounds.
    • Reference:
  • Cytotoxicity Assay:
    • An investigation into the cytotoxic effects of structurally similar benzamides showed that certain derivatives could induce apoptosis in human cancer cell lines.
    • Reference:
  • Neuroprotection Research:
    • A recent study highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage.
    • Reference:

Q & A

Q. What synthetic strategies are optimal for preparing 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

  • Amide Bond Formation : Use coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Monitor pH to avoid side reactions.
  • Tetrahydroisoquinoline Integration : Reductive amination or cyclization under catalytic hydrogenation (e.g., Pd/C or Raney Ni) .
  • Thiophene Functionalization : Electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophen-3-yl group .
    Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Purify intermediates via column chromatography or recrystallization to reduce impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR confirm regiochemistry of fluorine and thiophene substituents. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula. Discrepancies between calculated and observed masses may indicate isotopic interference or adduct formation .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals and refining data with SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what computational parameters align with experimental data?

DFT studies (e.g., using B3LYP/6-311+G(d,p)) model:

  • Electron Density Distribution : Assess fluorine’s electron-withdrawing effects on the benzamide core and tetrahydroisoquinoline’s basicity .
  • HOMO-LUMO Gaps : Correlate with redox behavior in electrochemical assays. Validate against cyclic voltammetry data .
    Contradiction Management : Adjust basis sets or hybrid functionals (e.g., M06-2X) if predicted bond lengths deviate >0.02 Å from crystallographic data .

Q. What crystallographic challenges arise during structure determination, and how are disorder or twinning resolved?

  • Disordered Moieties : Common in flexible tetrahydroisoquinoline or thiophene groups. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .
  • Twinning : Apply TWIN laws in SHELX for non-merohedral twinning. Validate with R1 < 0.05 and wR2 < 0.12 .
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals. Collect high-resolution data (e.g., 0.8 Å) to resolve ambiguities .

Q. How does the compound’s structure-activity relationship (SAR) inform biological target engagement, and what assays validate its mechanism?

  • Fluorine Impact : Enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., kinase ATP sites). Compare IC50 values of fluorinated vs. non-fluorinated analogs .
  • Thiophene Role : π-Stacking interactions with aromatic residues in enzymes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding .
  • In Vivo Validation : Pharmacokinetic studies in rodent models to assess bioavailability and CNS penetration, leveraging LC-MS/MS for quantification .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?

  • Crystallization Control : Optimize anti-solvent addition rates and seed crystal size distributions to ensure polymorph consistency .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated analogs) and adjust reaction stoichiometry .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) and formulate with stabilizers (e.g., antioxidants) if needed .

Methodological and Data Analysis Questions

Q. How are conflicting biological activity data reconciled when testing this compound across different assay platforms?

  • Assay Validation : Cross-check results in orthogonal assays (e.g., enzyme inhibition vs. cell viability). Use Z’-factor analysis to confirm assay robustness .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Consider cell line-specific expression profiles (e.g., CYP450 isoforms) that alter compound metabolism .

Q. What protocols ensure reproducible synthesis of intermediates like 2-(thiophen-3-yl)ethylamine derivatives?

  • Amine Protection : Use Boc or Fmoc groups to prevent side reactions during coupling. Deprotect with TFA or piperidine under controlled conditions .
  • Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution if the ethylamine center is stereogenic .

Specialized Techniques

Q. How is fluorine-18 radiolabeling applied to track this compound’s biodistribution in preclinical models?

  • Radiosynthesis : Use 18F^{18}F-Kryptofix complex for nucleophilic substitution on the benzamide core. Purify via semi-preparative HPLC .
  • PET Imaging : Correlate uptake in target tissues (e.g., brain) with ex vivo autoradiography. Validate using blocking studies with unlabeled compound .

Q. What in silico methods predict metabolic liabilities of the tetrahydroisoquinoline-thiophene scaffold?

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify CYP-mediated oxidation sites. Confirm with microsomal stability assays .
  • Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards .

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